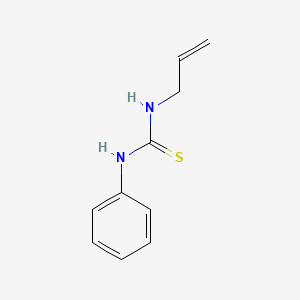

1-Allyl-3-phenyl-2-thiourea

Description

Significance of Thiourea (B124793) Derivatives in Contemporary Chemical and Biological Sciences

Thiourea and its derivatives are a class of organic compounds that have garnered considerable attention in various scientific fields. ontosight.aiijsrst.comresearchgate.net Characterized by the presence of a thiourea group (-NH-C(=S)-NH-), these molecules are structurally similar to ureas, with a sulfur atom replacing the oxygen atom. ijsrst.commdpi.com This substitution imparts distinct chemical and biological properties. ontosight.aiijsrst.com

In chemical sciences, thiourea derivatives are recognized for their versatility. They serve as valuable intermediates in the synthesis of heterocyclic compounds and are utilized in coordination chemistry due to their ability to form stable complexes with various metal ions. researchgate.netresearchgate.net Their applications also extend to being corrosion inhibitors for metals and alloys such as steel and aluminum. emerald.comonepetro.orgacs.orgemerald.com The inhibitory action is often attributed to the presence of sulfur and nitrogen atoms which can be chemically adsorbed onto metal surfaces. emerald.comacs.orgtandfonline.com

In the biological sciences, thiourea derivatives have demonstrated a wide spectrum of pharmacological activities. researchgate.netmdpi.commdpi.com These include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and antioxidant properties. ontosight.aimdpi.comontosight.ai The biological significance of these compounds often lies in their ability to interact with various biological targets like proteins and enzymes through hydrogen bonding. nih.gov

Historical Context and Early Research on Thiourea Analogs

The study of thiourea and its analogs has a rich history. Thiourea itself was first synthesized in 1873 by Marceli Nencki. nih.gov Early research into thiourea derivatives explored their fundamental chemical properties and reactions. Over time, the focus expanded to their potential applications. For instance, early investigations into corrosion inhibition by thiourea date back several decades, with systematic studies on its derivatives following. emerald.comemerald.com In medicinal chemistry, early examples of thiourea-containing compounds include chemotherapeutic agents used to treat infections. nih.gov For example, some thiourea derivatives were investigated for the treatment of Mycobacterium tuberculosis infections. nih.gov

Current Research Landscape and Academic Imperatives for 1-Allyl-3-phenyl-2-thiourea

Current research on this compound and related compounds is vibrant and multifaceted. A significant area of investigation is their potential as therapeutic agents. For instance, analogs of 1-allyl-3-benzoylthiourea (B5185869) have been synthesized and evaluated for their analgesic and antibacterial activities. nih.govresearchgate.netresearchgate.net In these studies, modifications to the phenyl and allyl groups are explored to understand structure-activity relationships. nih.govresearchgate.net

The coordination chemistry of this compound and its derivatives is another active area of research. Studies have explored the synthesis and characterization of their complexes with transition metals like palladium(II). researchgate.net These complexes are of interest for their potential catalytic and biological applications.

Furthermore, the compound and its analogs are being investigated for their applications in materials science. For example, thiourea derivatives are studied as corrosion inhibitors for various metals. emerald.comonepetro.orgacs.orgtandfonline.com The ability of the thiourea moiety to adsorb onto metal surfaces makes these compounds effective in preventing corrosion.

Scope and Objectives of Research on this compound

The primary objectives of research on this compound are to synthesize and characterize the compound and its derivatives, to evaluate their biological activities, and to explore their potential applications in various fields.

Key Research Objectives:

Synthesis and Characterization: Developing efficient synthetic routes for this compound and its analogs. conicet.gov.ar This includes the purification and structural elucidation of the synthesized compounds using various spectroscopic and analytical techniques. researchgate.net

Biological Evaluation: Screening the compound and its derivatives for a range of biological activities, including antibacterial, antifungal, anticancer, and analgesic properties. mdpi.comnih.govresearchgate.net This involves determining their efficacy and understanding their mechanism of action at a molecular level. nih.gov

Structure-Activity Relationship (SAR) Studies: Investigating how structural modifications to the this compound scaffold influence its biological activity. mdpi.comnih.gov This knowledge is crucial for the rational design of more potent and selective compounds.

Coordination Chemistry: Studying the coordination behavior of this compound with different metal ions to synthesize novel metal complexes with potential catalytic or medicinal applications. researchgate.net

Material Science Applications: Evaluating the efficacy of this compound and its derivatives as corrosion inhibitors and for other material science applications. emerald.comtandfonline.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-phenyl-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-8-11-10(13)12-9-6-4-3-5-7-9/h2-7H,1,8H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJTICPGQFMYYEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80223639 | |

| Record name | Urea, 1-allyl-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7341-63-1 | |

| Record name | N-Phenyl-N′-2-propen-1-ylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7341-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urea, 1-allyl-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007341631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Allyl-3-phenyl-2-thiourea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, 1-allyl-3-phenyl-2-thio- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80223639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-allyl-3-phenyl-2-thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.050 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-Allyl-N′-phenylthiourea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZTB8U3S86E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 1 Allyl 3 Phenyl 2 Thiourea and Its Structural Analogs

Classical Synthesis Routes

Traditional methods for synthesizing the 1-Allyl-3-phenyl-2-thiourea scaffold remain prevalent due to their reliability and simplicity. These routes primarily involve nucleophilic substitution and reactions with isothiocyanates.

Nucleophilic substitution reactions provide a pathway to acylthiourea derivatives, which are structurally related to this compound. A notable example is the modified Schotten-Baumann reaction. This method has been employed for the synthesis of 1-allyl-3-benzoylthiourea (B5185869) analogs through the nucleophilic substitution of various benzoyl chloride analogs onto allylthiourea (B1665245). nih.govresearchgate.netmui.ac.ir The reaction typically proceeds in the presence of a base, such as triethylamine, and a solvent like tetrahydrofuran, often conducted in an ice bath to control the reaction's exothermicity. nih.gov

In this reaction, the nucleophilic nitrogen of allylthiourea attacks the electrophilic carbonyl carbon of the acyl chloride. While this method is more commonly reported for producing N-acylthioureas (containing a C=O group adjacent to the thiourea), the fundamental principle of nucleophilic attack is central. For the direct synthesis of this compound, this specific named reaction is less direct than isothiocyanate-based routes. However, the synthesis of precursor molecules or related structures often relies on such nucleophilic substitution principles. nih.govresearchgate.net

The most direct and widely used method for synthesizing this compound is the reaction between an amine and an isothiocyanate. uobabylon.edu.iq In this case, phenylamine (aniline) is reacted with allyl isothiocyanate. uobabylon.edu.iqrsc.org This reaction is a straightforward nucleophilic addition of the amine to the electrophilic carbon of the isothiocyanate group (-N=C=S). uobabylon.edu.iq

The general procedure involves mixing the aniline (B41778) derivative with allyl isothiocyanate in a suitable solvent, commonly ethanol, and refluxing the mixture for several hours. uobabylon.edu.iq Upon cooling, the desired thiourea (B124793) product often precipitates and can be purified by recrystallization from ethanol. uobabylon.edu.iq This method is highly versatile and is used to prepare a wide array of N,N'-disubstituted thioureas by varying the amine and isothiocyanate reactants. nih.govnih.gov

Table 1: Classical Synthesis of this compound via Isothiocyanate Route

| Reactant 1 | Reactant 2 | Solvent | Condition | Duration | Outcome | Reference |

|---|

Synthesis of Substituted Thiourea Derivatives with Allyl and Phenyl Moieties

The core synthesis involving allyl isothiocyanate and anilines can be extended to create a diverse library of structural analogs. By using substituted anilines, researchers have synthesized various 1-allyl-3-(substituted phenyl)thiourea derivatives. nih.gov These substitutions on the phenyl ring can modulate the electronic and steric properties of the molecule. For instance, studies have reported the synthesis of derivatives with electron-withdrawing or electron-donating groups on the phenyl ring. nih.govanalis.com.my The reaction conditions are generally similar to the synthesis of the parent compound, involving reflux in a solvent like acetone (B3395972) or ethanol. nih.govresearchgate.net

Table 2: Examples of Synthesized Substituted this compound Derivatives

| Phenyl Substituent | Synthesis Method | Notes | Reference |

|---|---|---|---|

| Various substituted phenyls | Reaction of substituted anilines with allyl isothiocyanate | Confirmed by FT-IR, NMR, and 13C-NMR spectroscopy. | nih.gov |

| 2-Chlorophenyl | Modified Schotten-Baumann reaction of allylthiourea and 2-chlorobenzoyl chloride | Yields ranged from 15.2% to 47%. | researchgate.net |

| 4-Tertiary-butylbenzoyl | Modified Schotten-Baumann reaction of allylthiourea and 4-tertiary-butylbenzoyl chloride | Yielded 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea. | researchgate.net |

Optimization of Reaction Parameters and Yields in Academic Synthesis

Maximizing reaction efficiency and product yield is a key focus in synthetic chemistry. For thiourea synthesis, various parameters have been optimized. Factors such as solvent choice, temperature, reaction time, and the use of catalysts or alternative energy sources can significantly impact the outcome. ethz.chrsc.org

For example, the use of ultrasonic irradiation has been shown to be a sustainable and efficient energy source for synthesizing thiourea derivatives, often leading to excellent yields in shorter reaction times compared to conventional heating. rsc.org In some cases, solvent-free conditions under ultrasound have yielded products in quantitative amounts. rsc.org Other optimization studies have explored the ideal pH, equivalents of substrates, and incubation times to maximize conversion while minimizing by-product formation, particularly in sensitive applications like on-DNA synthesis. ethz.chresearchgate.net The use of solid supports like silica (B1680970) gel in conjunction with reagents can also facilitate one-pot syntheses and simplify purification. researchgate.net

Table 3: Optimization of Reaction Conditions for Thiourea Synthesis

| Parameter Optimized | Method/Condition | Effect | Reference |

|---|---|---|---|

| Energy Source | Ultrasonic irradiation (40 MHz) vs. conventional heating | Reduced reaction time from hours to minutes; increased yield significantly (e.g., up to 97%). | rsc.org |

| Solvent | Water, Ethanol, DMSO, THF, Solvent-free | DMSO was found to be the best solvent in a cascade reaction, yielding 89% product. | nih.gov |

| Reaction Time | Increased from 10 to 25 minutes | Slight improvement in reaction yield observed. | rsc.org |

Emerging Synthetic Strategies for Thiourea Frameworks

Beyond classical methods, several innovative strategies for constructing thiourea frameworks have been developed, often focusing on sustainability, efficiency, and atom economy. nih.gov

Green and Efficient Synthesis: One approach utilizes deep eutectic solvents (DES) which can act as both a green catalyst and reaction medium. For example, a choline (B1196258) chloride/tin(II) chloride system has been used for the direct synthesis of monosubstituted thioureas from thiourea itself as a biocompatible thiocarbonyl source, with the DES being recoverable and reusable. rsc.org

Continuous-Flow Synthesis: This technique offers enhanced control over reaction conditions, leading to better reproducibility and safety. A continuous-flow method has been developed for the multicomponent reaction of isocyanides, amines, and an aqueous polysulfide solution to produce thioureas. The products often crystallize and can be isolated by simple filtration. nih.gov

One-Pot and Multicomponent Reactions: These strategies improve efficiency by combining multiple reaction steps into a single procedure without isolating intermediates. A one-pot methodology for synthesizing symmetrical and asymmetrical thioureas from an amine, carbon disulfide, and an oxidant (like hydrogen peroxide) in water has been reported. researchgate.net Similarly, a cascade reaction involving naphthylamines, carbon disulfide, and a secondary amine in DMSO provides a novel route to unsymmetrical thioureas. nih.gov

Photochemical and Electrochemical Synthesis: These methods use light or electricity to drive reactions. For instance, the synthesis of symmetrical N,N'-diaryl thioureas has been achieved using carbon disulfide and water under sunlight. nih.gov Electrosynthesis has also been employed for the difunctionalization of urea-tethered alkenes to form cyclic compounds. nih.gov

Post-Synthetic Modification of Frameworks: Thiourea units can be introduced into pre-synthesized structures. For example, a hierarchical porous aromatic framework (PAF) was functionalized with thiourea units via a post-synthesis modification strategy to create a catalyst. jlu.edu.cn

These emerging strategies represent the ongoing evolution of synthetic chemistry, aiming for more sustainable and efficient pathways to valuable chemical frameworks like thiourea. nih.govnih.gov

Structural Elucidation and Advanced Characterization of 1 Allyl 3 Phenyl 2 Thiourea

Spectroscopic Analysis for Structural Confirmation

Spectroscopic techniques are fundamental in elucidating the molecular structure by probing the interactions of the molecule with electromagnetic radiation. Each method provides unique pieces of the structural puzzle, which, when combined, confirm the identity of 1-allyl-3-phenyl-2-thiourea.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide precise information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the allyl and phenyl groups, as well as the N-H protons of the thiourea (B124793) backbone. The allyl group produces a complex multiplet for the vinyl proton (-CH=), signals for the terminal vinyl protons (=CH₂), and a doublet for the allylic protons (-CH₂-N). The aromatic protons of the phenyl ring typically appear as a series of multiplets in the downfield region of the spectrum. The two N-H protons appear as distinct signals, which can sometimes be broad.

The ¹³C NMR spectrum complements the proton data by showing distinct signals for each unique carbon atom. The most downfield signal is characteristic of the thiocarbonyl carbon (C=S), a key identifier for the thiourea functional group. nih.govacs.org Aromatic carbons of the phenyl ring and the sp²-hybridized carbons of the allyl group also show signals in predictable regions.

Detailed chemical shift data from spectral databases confirms these assignments. nih.gov

Table 1: Representative NMR Data for this compound

| Nucleus | Group | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| ¹H NMR | Phenyl-H | ~7.2 - 7.6 | Multiplet |

| Allyl -CH= | ~5.8 - 6.1 | Multiplet | |

| Allyl =CH₂ | ~5.1 - 5.4 | Multiplet | |

| Allyl -CH₂- | ~4.1 - 4.4 | Multiplet | |

| N-H (Allyl side) | Variable | Broad singlet | |

| N-H (Phenyl side) | Variable | Broad singlet | |

| ¹³C NMR | C=S | ~180 | Thiocarbonyl |

| Phenyl-C | ~125 - 138 | Aromatic carbons | |

| Allyl -CH= | ~131 | Vinylic carbon | |

| Allyl =CH₂ | ~118 | Vinylic carbon |

Note: Exact chemical shifts can vary depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound shows several characteristic absorption bands that confirm its structure. nih.gov

Key absorptions include strong bands in the 3100-3300 cm⁻¹ region, corresponding to the N-H stretching vibrations of the secondary amine groups in the thiourea moiety. The presence of the C=S (thiocarbonyl) group is confirmed by a strong band typically found in the 1250-1350 cm⁻¹ region, although its position can be influenced by coupling with other vibrations. The allyl group is identified by C=C stretching around 1640 cm⁻¹ and C-H stretching of the vinyl group just above 3000 cm⁻¹. Aromatic C-H stretching from the phenyl ring also appears above 3000 cm⁻¹, while characteristic aromatic C=C ring stretching bands are observed in the 1450-1600 cm⁻¹ range. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

|---|---|---|

| ~3200 | N-H | Stretching |

| >3000 | C-H (Aromatic & Vinylic) | Stretching |

| ~1640 | C=C (Allyl) | Stretching |

| ~1450-1600 | C=C (Aromatic) | Ring Stretching |

Source: Data compiled from spectral databases and literature on thiourea derivatives. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorption bands resulting from π → π* and n → π* electronic transitions associated with the phenyl ring and the thiocarbonyl group. nih.gov

The phenyl group gives rise to intense absorptions corresponding to π → π* transitions. The thiocarbonyl group (C=S) also contributes, typically showing a weaker n → π* transition at a longer wavelength and a more intense π → π* transition at a shorter wavelength. researchgate.net These spectral features are crucial for confirming the presence of the conjugated systems within the molecule.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable information about the structure through the analysis of fragmentation patterns. nist.gov

For this compound (C₁₀H₁₂N₂S), the molecular weight is 192.28 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z = 192. The fragmentation pattern is also characteristic; for instance, GC-MS data shows major peaks at m/z values of 93, 177, and 41. nih.gov The peak at m/z 93 likely corresponds to the phenylaminyl radical [C₆H₅NH]⁺, while the peak at m/z 41 corresponds to the allyl cation [C₃H₅]⁺. The peak at m/z 177 could arise from the loss of a methyl group, although fragmentation pathways can be complex.

Table 3: Major Mass Spectrometry Peaks for this compound

| m/z | Proposed Fragment |

|---|---|

| 192 | [M]⁺ (Molecular Ion) |

| 177 | [M-CH₃]⁺ |

| 93 | [C₆H₅NH]⁺ |

Source: NIST Mass Spectrometry Data Center. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

While spectroscopic methods confirm the molecular formula and connectivity, X-ray crystallography provides unambiguous proof of the molecular structure and detailed information about its three-dimensional geometry and packing in the solid state.

Single-crystal X-ray diffraction analysis allows for the precise determination of bond lengths, bond angles, and torsion angles. For thiourea derivatives, this technique reveals the conformation of the molecule, which is often influenced by intramolecular and intermolecular hydrogen bonding. researchgate.netiucr.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The thiourea moiety, with its N-H donor groups and sulfur acceptor atom, is a cornerstone for forming robust intermolecular interactions, particularly hydrogen bonds. akademisains.gov.my In the crystalline state, thiourea derivatives frequently organize into predictable patterns, or synthons, which are crucial in crystal engineering. acs.orgresearchgate.net The most common of these is the R²₂(8) graph set motif, where two thiourea molecules form a cyclic dimer through a pair of N-H···S hydrogen bonds. acs.org

While specific crystallographic data for this compound is not detailed in the provided results, the behavior of analogous structures provides a strong basis for understanding its interactions. For instance, in related N-aroyl-N'-(2-pyridyl)thiourea derivatives, the crystal structures are stabilized by a variety of interactions including H···H, H···S, O···H, N···H, C–H···π, and π···π contacts. akademisains.gov.my The N-H···S hydrogen bond is a primary contributor to the self-assembly of these molecules. akademisains.gov.my

In the crystal structure of a palladium complex involving 1-allyl-3-(2-pyridyl)thiourea, the three-dimensional network is formed by weak intermolecular C—H···N, N—H···N, and C—H···S hydrogen bonds. researchgate.net Similarly, studies on other thiourea derivatives show that non-covalent interactions, such as CH···HN and CH···S, contribute to the stability of different molecular configurations. usm.my The electrostatic potential map of N,N'-dimethylthiourea shows that the sulfur atom possesses a negative torus, which optimizes electrostatic interactions with the NH protons of adjacent molecules. rsc.org This fundamental interaction is expected to be a dominant feature in the crystal packing of this compound, guiding the assembly of molecules into higher-order structures.

Table 1: Common Intermolecular Interactions in Thiourea Derivatives

| Interaction Type | Description | Potential Role in this compound |

| N-H···S | A strong hydrogen bond forming a characteristic cyclic dimer motif (R²₂(8)). akademisains.gov.myacs.org | Primary interaction for forming dimers and chains. |

| C-H···S | A weaker hydrogen bond involving carbon donors. researchgate.netresearchgate.net | Contributes to the stability of the 3D crystal lattice. |

| N-H···N | Can occur in derivatives with additional nitrogen acceptors (e.g., pyridyl groups). researchgate.net | Less likely to be a primary interaction unless co-crystallized with an acceptor. |

| π···π Stacking | Interaction between aromatic rings (the phenyl group). akademisains.gov.my | Influences the packing of phenyl rings, contributing to crystal stability. |

| C-H···π | Interaction between an aliphatic or aromatic C-H and a π-system (phenyl group). akademisains.gov.my | Further stabilizes the crystal packing arrangement. |

Polymorphism and Crystal Engineering Studies of Thiourea Compounds

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in thiourea derivatives. usm.myiitg.ac.in This arises from the conformational flexibility of the thiourea backbone, particularly the rotation around the C–N bonds. usm.myusm.my Different polymorphs of a compound can exhibit distinct physical properties, including stability, solubility, and melting point, which has significant implications for its application. usm.myusm.my

While ureas tend to adopt a more rigid trans-trans conformation, thioureas often exist as mixtures of trans-trans and trans-cis rotamers in solution, increasing the likelihood of polymorphic forms in the solid state. rsc.org The specific substituents on the nitrogen atoms play a critical role in determining which conformation and subsequent crystal packing is favored. Symmetrically substituted thioureas, for example, have been shown to be polymorphic due to this rotational flexibility. usm.myusm.my In one study on a phenyl thiourea derivative, three different polymorphs were isolated by using different solvent systems for crystallization, each showing a unique arrangement of molecules in the crystal lattice. iitg.ac.in

Crystal engineering utilizes the predictable nature of non-covalent interactions, like the hydrogen bonds discussed previously, to design and control the assembly of molecules into desired crystalline architectures. researchgate.netrsc.org By understanding the preferred synthons of the thiourea group, researchers can rationally design solid-state structures. rsc.org For example, introducing other functional groups can encourage or disrupt the typical N-H···S dimer formation, leading to different packing motifs such as one-dimensional tapes or complex layers. acs.orgrsc.org The "spiral galaxy" motif, a robust intramolecular hydrogen bonding pattern observed in some complex thiourea derivatives, demonstrates how molecular conformation can be controlled to direct intermolecular assembly. acs.org The study of polymorphism and crystal engineering in thioureas is essential for controlling the material properties of compounds like this compound.

Chromatographic Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, TLC)

Chromatography is an indispensable tool for the separation, purification, and purity assessment of synthesized chemical compounds, including this compound. khanacademy.org Both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed in research settings.

Thin-Layer Chromatography (TLC) is a rapid and effective method used to monitor the progress of chemical reactions and to get a preliminary assessment of product purity. mdpi.comnih.govdergipark.org.tr For thiourea derivatives, TLC is typically performed on silica (B1680970) gel plates. mdpi.comacs.org The separation is based on the differential partitioning of the compounds between the stationary phase (silica gel) and a mobile phase (a solvent or mixture of solvents). khanacademy.org The choice of the mobile phase is critical; for example, a mixture of chloroform (B151607) and ethyl acetate (B1210297) (4:6) has been used for N-acyl thiourea derivatives. mdpi.com After development, the separated spots are visualized, often under UV light. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a more powerful technique that provides quantitative data on the purity of a sample. nih.govacs.org It is also used for the isolation and purification of compounds. rsc.org The method separates components of a mixture based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase that is pumped through the column under high pressure. khanacademy.org For thiourea compounds, reversed-phase HPLC is common, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. pensoft.net An HPLC method was developed for a related thiourea derivative using acetonitrile as a component of the mobile phase. pensoft.net The purity of the compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. nih.govacs.org

Table 2: Chromatographic Methods for Analysis of Thiourea Derivatives

| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |

| TLC | Silica Gel 60 GF254 mdpi.com | Chloroform/Methanol (50:50) dergipark.org.tr, n-hexane/Ethyl Acetate (various ratios) nih.govacs.org | Reaction monitoring, preliminary purity check. mdpi.comnih.gov |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water mixtures pensoft.net | Quantitative purity analysis, preparative isolation. acs.orgrsc.orgpensoft.net |

Coordination Chemistry of 1 Allyl 3 Phenyl 2 Thiourea As a Ligand

Ligand Design Principles and Chelation Properties

1-Allyl-3-phenyl-2-thiourea is an N,N'-disubstituted thiourea (B124793) derivative that possesses several key features relevant to ligand design. The thiourea backbone (-NH-C(S)-NH-) contains a soft sulfur donor atom and two harder nitrogen donor atoms, making it an interesting candidate for coordination with a range of metal ions. The presence of both an allyl group and a phenyl group on the nitrogen atoms introduces further functionality and steric bulk, which can influence the coordination geometry and the stability of the resulting metal complexes.

The chelation properties of this compound are primarily dictated by the availability of the sulfur and nitrogen atoms for bonding. Thiourea and its derivatives can coordinate to metal ions in several ways: as a monodentate ligand through the sulfur atom, or as a bidentate ligand, chelating through the sulfur and one of the nitrogen atoms. The specific coordination mode is influenced by factors such as the nature of the metal ion, the reaction conditions, and the steric and electronic properties of the substituents on the thiourea nitrogen atoms. In the case of this compound, the allyl and phenyl groups can sterically hinder or electronically modify the coordination behavior. For instance, the phenyl group's aromaticity can influence the electron density on the adjacent nitrogen atom.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Transition metal ions such as Palladium(II) and Cobalt(II) are known to form stable complexes with thiourea-based ligands.

Palladium(II) Complexes: Palladium(II), a soft acid, has a strong affinity for the soft sulfur donor atom of the thiourea moiety. The synthesis of Palladium(II) complexes with N-allylthiourea derivatives has been reported, often resulting in mononuclear π-coordination compounds. nih.gov For a related ligand, 1-allyl-3-(2-pyridyl)thiourea, Palladium(II) complexes with the general formulas [Pd(L)Cl₂] and [Pd(L)₂]Cl₂ have been synthesized and characterized. researchgate.net It is anticipated that this compound would form similar complexes with Palladium(II), likely coordinating through the sulfur atom and potentially one of the nitrogen atoms to form a chelate ring.

Cobalt(II) Complexes: Cobalt(II) is a borderline hard-soft acid and can coordinate with both sulfur and nitrogen donor atoms. While specific studies on Cobalt(II) complexes with this compound are not readily available, research on other disubstituted thiourea ligands suggests that Cobalt(II) can form tetrahedral or octahedral complexes, depending on the stoichiometry and the nature of the other ligands present in the coordination sphere.

Spectroscopic techniques are invaluable for elucidating the coordination of this compound to a metal center.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes are expected to differ significantly from that of the free ligand. For instance, in Palladium(II) complexes with 1-allyl-3-(2-pyridyl)thiourea, charge transfer bands experience hypsochromic (blue) shifts of 450–470 cm⁻¹ upon coordination. researchgate.net This is indicative of ligand-to-metal charge transfer (LMCT) bands arising from the coordination of the thiourea ligand to the metal ion. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination through shifts in the vibrational frequencies of the C=S and N-H bonds. Upon coordination of the sulfur atom to a metal, the ν(C=S) stretching frequency is expected to decrease, while the ν(N-H) stretching frequency may shift depending on the involvement of the nitrogen atoms in coordination or hydrogen bonding. For metal complexes with N-allyl-N'-(4'-methylthiazol)-2-ylthiourea, the C=S stretching band is lowered by 70-100 cm⁻¹, indicating coordination through the sulfur atom. ijarbs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the coordination environment. Protons and carbons near the coordination site will experience changes in their chemical shifts. In the ¹H NMR spectrum of Palladium(II) complexes with 1-allyl-3-(2-pyridyl)thiourea, the protons in the vicinity of the coordinating nitrogen and sulfur atoms are most sensitive to complexation. researchgate.net The allyl protons may also show shifts if the allyl group is involved in π-coordination with the metal center. ucj.org.ua

| Spectroscopic Technique | Free Ligand (Anticipated) | Coordinated Ligand (Anticipated Changes) |

| UV-Vis | Characteristic π → π* and n → π* transitions | Hypsochromic or bathochromic shifts of ligand-based transitions; Appearance of new ligand-to-metal charge transfer (LMCT) bands. |

| IR | ν(C=S) around 800-850 cm⁻¹; ν(N-H) around 3100-3400 cm⁻¹ | Decrease in ν(C=S) frequency; Shift in ν(N-H) frequency. |

| ¹H NMR | Characteristic signals for allyl and phenyl protons | Downfield or upfield shifts of protons adjacent to the coordinating atoms (S and N). |

| ¹³C NMR | Characteristic signals for allyl and phenyl carbons | Downfield or upfield shifts of carbons in the C=S group and adjacent to the coordinating N atoms. |

The coordination mode of this compound can be monodentate or bidentate. researchgate.net In monodentate coordination, the ligand binds to the metal center solely through the sulfur atom. researchgate.net In bidentate coordination, the ligand forms a chelate ring by bonding through the sulfur atom and one of the nitrogen atoms. researchgate.net The geometry of the resulting complex is determined by the coordination number of the metal ion and the nature of the ligands. For example, Palladium(II) complexes often exhibit a square planar geometry, while Cobalt(II) complexes can be either tetrahedral or octahedral. X-ray crystallography is the definitive method for determining the precise coordination mode and geometry of these complexes in the solid state. nih.gov

Theoretical Investigations of Metal-Ligand Bonding and Electronic Structures

Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the metal-ligand bonding and electronic structures of this compound complexes. These studies can help to rationalize the observed spectroscopic properties and predict the stability and reactivity of the complexes. Computational studies on related thiourea complexes have been used to analyze the nature of the metal-sulfur and metal-nitrogen bonds, as well as to understand the distribution of electron density within the complex. These theoretical investigations can complement experimental data to provide a comprehensive understanding of the coordination chemistry of this ligand.

Exploration of Coordination Polymers and Advanced Materials Derived from this compound Complexes

The ability of this compound to act as a bridging ligand, potentially coordinating to two different metal centers, opens up the possibility of forming coordination polymers and metal-organic frameworks (MOFs). nih.govuantwerpen.be These materials are of great interest due to their potential applications in areas such as catalysis, gas storage, and sensing. The allyl groups on the ligand could also be utilized for post-synthetic modification of the coordination polymer, allowing for the introduction of new functionalities. While the development of coordination polymers specifically from this compound is an emerging area, the versatile coordination behavior of thiourea derivatives suggests significant potential for the creation of novel and functional advanced materials. mdpi.com

Computational and Theoretical Investigations of 1 Allyl 3 Phenyl 2 Thiourea and Its Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental in elucidating the electronic structure and reactivity of molecules. Density Functional Theory (DFT) is a widely used method for these investigations due to its balance of accuracy and computational efficiency. rajpub.com For thiourea (B124793) derivatives, DFT calculations, often using the B3LYP functional, help to determine optimized molecular geometries, vibrational frequencies, and other electronic properties. rajpub.comsemanticscholar.org

Studies on analogous compounds, such as 1-benzyl-3-phenyl-2-thiourea (BPTU), provide a model for understanding the electronic characteristics of 1-allyl-3-phenyl-2-thiourea. researchgate.net In such studies, the molecular structure is optimized to find the lowest energy conformation. semanticscholar.org Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) indicates the molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capability. dntb.gov.ua

The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing molecular stability and reactivity. semanticscholar.org A smaller energy gap suggests that the molecule is more reactive and can be more easily polarized, which can be crucial for its interaction with biological receptors. dntb.gov.ua For the related compound 1-benzyl-3-phenyl-2-thiourea, these values have been calculated, showing how the thiourea functional group acts as a primary adsorption center. semanticscholar.orgresearchgate.net

Table 1: Calculated Electronic Parameters for a Thiourea Analog (1-Benzyl-3-phenyl-2-thiourea)

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.61 semanticscholar.org |

| ELUMO | -0.93 semanticscholar.org |

Data derived from studies on 1-benzyl-3-phenyl-2-thiourea, an analog of this compound. semanticscholar.org

These quantum calculations are also used to analyze the distribution of electron density and identify regions of the molecule that are susceptible to electrophilic or nucleophilic attack, providing a theoretical basis for its reactivity and binding modes. rajpub.comresearchgate.net

Molecular Dynamics Simulations to Elucidate Conformational Behavior

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. researchgate.net This method provides detailed information about the fluctuations and conformational changes of molecules, which is essential for understanding their biological function and interactions. researchgate.netmdpi.com By simulating a molecule in a biologically relevant environment (typically in water), MD can reveal its dynamic behavior, flexibility, and stable conformations. mdpi.com

For a flexible molecule like this compound, which contains rotatable bonds, MD simulations can map its conformational landscape. These simulations track the trajectories of atoms over a set period, allowing researchers to observe how the molecule folds and changes shape. nih.gov This is particularly important because the biological activity of a ligand is often dependent on its ability to adopt a specific conformation that is complementary to the binding site of a target protein. mdpi.com

In the context of drug design, MD simulations can be used to:

Explore the stability of a ligand-protein complex. nih.gov

Identify different conformational states of a target protein, which can reveal alternative binding pockets. mdpi.com

Studies on related systems, such as the corrosion inhibitor 1-benzyl-3-phenyl-2-thiourea, have utilized MD simulations to model the approach and interaction of the inhibitor molecule with a surface, demonstrating the utility of this method in understanding molecular interactions. semanticscholar.org

In Silico Screening and Molecular Docking Studies with Biological Macromolecules

In silico screening and molecular docking are cornerstone techniques in modern drug discovery. nuph.edu.ua Docking predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This allows for the evaluation of large libraries of compounds computationally, prioritizing those with the highest predicted binding affinity for synthesis and experimental testing. nuph.edu.ua The thiourea pharmacophore is known to exhibit a range of biological activities, and its antibacterial mechanism is often linked to the inhibition of enzymes like DNA gyrase and topoisomerase IV. nih.gov

Molecular docking studies have been instrumental in investigating the interaction of this compound analogs with various enzymes.

DNA Gyrase and Topoisomerase IV : These bacterial enzymes are validated targets for antibacterial agents. mdpi.com A study on 1-allyl-3-benzoylthiourea (B5185869) analogs performed molecular docking against the DNA gyrase subunit B receptor (PDB: 1KZN). nih.govmui.ac.irresearchgate.net The results showed that these compounds could fit into the enzyme's active site, interacting with key amino acid residues. nih.gov Thiourea derivatives substituted with electron-withdrawing groups have shown good interactions with target proteins, suggesting their potential as inhibitors. nih.gov For instance, novel thiourea derivatives have demonstrated excellent inhibitory activity against Escherichia coli DNA B gyrase. mdpi.com

α-Glucosidase : This enzyme is a key target for managing type 2 diabetes. Several studies have explored thiourea derivatives as α-glucosidase inhibitors. nih.govmdpi.com In one such study, a series of thiourea derivatives, including allyl thioureas, were synthesized and evaluated. nih.govnih.govmdpi.com Docking simulations were performed to understand the binding interactions within the active site of α-glucosidase. nih.govnih.gov These studies help to explain why certain derivatives show higher inhibitory activity than others, often linking it to specific hydrogen bonds and hydrophobic interactions with the enzyme. nih.govmdpi.com

A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function (e.g., rerank score) or correlated with experimental values like the half-maximal inhibitory concentration (IC50). nih.govnih.gov A more negative score typically indicates a stronger predicted binding affinity. nih.gov

For example, in the docking study of 1-allyl-3-benzoylthiourea analogs against DNA gyrase, the compounds showed favorable interaction energies. nih.govmui.ac.ir The compound 1-allyl-3-(3-chlorobenzoyl)thiourea had the best binding affinity with a rerank score of -91.2304. nih.govmui.ac.irresearchgate.net

Table 2: Predicted Binding Affinities of 1-Allyl-3-benzoylthiourea Analogs with DNA Gyrase

| Compound | Rerank Score |

|---|---|

| 1-allyl-3-benzoylthiourea | -83.5042 researchgate.net |

| 1-allyl-3-(2-chlorobenzoyl)thiourea | -78.4839 researchgate.net |

| 1-allyl-3-(3-chlorobenzoyl)thiourea | -91.2304 nih.govmui.ac.irresearchgate.net |

| 1-allyl-3-(4-chlorobenzoyl)thiourea | -85.1228 researchgate.net |

Source: Molecular docking study on the DNA gyrase subunit B receptor (PDB: 1KZN). researchgate.net

Pharmacophore features are also identified through these studies. A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For thiourea derivatives, key pharmacophore features often include:

Hydrogen bond donors (the N-H groups). nih.gov

Hydrogen bond acceptors (the sulfur atom of the C=S group). nih.gov

Hydrophobic regions (the allyl and phenyl groups). biointerfaceresearch.com

Docking studies reveal that the N-H and C=S groups of the thiourea core are frequently involved in hydrogen bonding with amino acid residues in the enzyme's active site, which is crucial for binding affinity. nih.govresearchgate.net

Computational Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods, particularly DFT, can be used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. rajpub.comresearchgate.net These theoretical predictions are highly valuable for confirming the chemical structure of newly synthesized compounds. researchgate.net

The process involves first optimizing the molecule's geometry using DFT. Then, the vibrational frequencies (for IR and Raman spectra) and chemical shifts (for NMR spectra) are calculated based on this optimized structure. rajpub.com These calculated spectra can be compared directly with experimental data. A strong correlation between the predicted and measured spectra provides powerful evidence for the correct identification of the synthesized compound. researchgate.net

For instance, a study on the analog 1-allyl-3-(2-chlorobenzoyl) thiourea confirmed its structure by comparing the experimental data from UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry with the expected values. researchgate.net Similarly, detailed studies on other thiourea derivatives have shown excellent agreement between vibrational frequencies calculated via DFT and those observed experimentally with FT-IR and FT-Raman spectroscopy, allowing for a complete assignment of the vibrational modes. rajpub.com This comparative approach is a standard procedure for the structural characterization of novel molecules.

Biological Activities and Structure Activity Relationship Sar Studies of 1 Allyl 3 Phenyl 2 Thiourea Derivatives

Antimicrobial Activities

Derivatives of 1-Allyl-3-phenyl-2-thiourea have demonstrated a spectrum of antimicrobial activities, which are detailed in the following sections.

Antibacterial Activity

The antibacterial potential of this compound derivatives has been evaluated against several pathogenic bacteria, including Staphylococcus aureus, Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. nih.govmui.ac.irresearchgate.net

The agar (B569324) dilution method is a common technique used to determine the in vitro antibacterial efficacy of these compounds. mui.ac.irresearchgate.net In one study, four analogs of 1-allyl-3-benzoylthiourea (B5185869) were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA), Salmonella typhi, Escherichia coli, and Pseudomonas aeruginosa. nih.govmui.ac.irresearchgate.net While the compounds generally showed unsatisfactory antibacterial activity, two of the compounds, Cpd 1 (1-allyl-3-benzoylthiourea) and Cpd 4 (1-allyl-3-(4-chlorobenzoyl)thiourea), exhibited a minimum inhibitory concentration (MIC) value of 1000 µg/mL against MRSA. nih.govresearchgate.net This suggests that while their potency may be limited, they do possess some level of antibacterial action. It was also noted that there was an increasing trend of growth inhibition with an increase in the concentration of the compounds. nih.govmui.ac.irresearchgate.net

Table 1: In Vitro Antibacterial Activity of 1-Allyl-3-benzoylthiourea Analogs

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| 1-allyl-3-benzoylthiourea (Cpd 1) | MRSA | 1000 |

Another study on N-acyl thiourea (B124793) derivatives reported MIC values ranging from >5000 to 1250 µg/mL against various bacteria, which were considered relatively high compared to the control antibiotic, ciprofloxacin. mdpi.com

The proposed mechanism of antibacterial action for thiourea derivatives often involves the inhibition of key bacterial enzymes. nih.gov

Topoisomerase Inhibition: The antibacterial mechanism of thiourea-derived analogs is suggested to be related to the inhibition of topoisomerase II (DNA gyrase) and topoisomerase IV. nih.govresearchgate.net Molecular docking studies have shown that analogs of 1-allyl-3-benzoylthiourea can interact with the DNA gyrase subunit B receptor. nih.govmui.ac.irresearchgate.net For instance, copper (II) complexes of 3-(trifluoromethyl)phenyl thiourea demonstrated stronger inhibitory activity against Staphylococcus aureus DNA gyrase than topoisomerase IV. nih.gov Similarly, novel thiourea derivatives with thiadiazole, imidazole, and triazine moieties have shown excellent inhibitory activity against Escherichia coli DNA gyrase. nih.gov

Membrane Disruption: The lipophilicity of thiourea derivatives can play a role in their antibacterial activity. It is believed that the C=S, C=O, and NH groups can be easily protonated under acidic conditions and interact with the carboxyl and phosphate (B84403) groups on the bacterial membrane surface, leading to increased activity. nih.gov A study reported that thiourea derivatives with C10 and C12 alkyl chains exhibited good antibacterial activity due to increased lipophilicity, which allows for better disruption of the bacterial membrane. nih.gov

Antifungal Activity

Thiourea derivatives are also recognized for their antifungal properties. nih.govmdpi.com While specific data on the antifungal activity of this compound itself is limited in the provided search results, the broader class of thiourea derivatives has been shown to be effective against various fungal strains. mdpi.commdpi.com For example, some thiazole (B1198619) derivatives have shown antifungal activity against Candida species. mdpi.com Another study highlighted that certain thiourea derivatives exhibited good to moderate antifungal activity against different pathogenic yeast and filamentous fungi. mdpi.com

Antiviral Activity

The antiviral potential of thiourea derivatives has also been reported. nih.govmdpi.com Research has been conducted on compounds like 1-allyl-3-[bis(2-pyridyl)methyleneamino]thiourea for their potential antiviral properties. ontosight.ai Some derivatives of 3-aminopyridine-2(1H)-one have also exhibited antiviral activity, including against the AIDS virus. nih.gov

Antitubercular Activity

Thiourea derivatives have been investigated for their activity against Mycobacterium tuberculosis. nih.govmdpi.com Several novel arylthiourea derivatives have demonstrated excellent activity against M. tuberculosis, including drug-resistant strains, with some compounds showing MIC values as low as 0.09 µg/ml. researchgate.net Another study synthesized N-phenyl-N'-[4-(5-alkyl/arylamino-1,3,4-thiadiazole-2-yl)phenyl]thiourea derivatives and tested them against Mycobacterium tuberculosis H37Rv, with the most active compound showing 67% inhibition at a concentration of 6.25 µg/ml. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl ring.

Electron-withdrawing groups: The presence of electron-withdrawing groups on the phenyl ring of thiourea derivatives has been shown to enhance antibacterial activity. nih.govresearchgate.net

Halogen atoms: The addition of chlorine atoms to the phenyl group can lead to good antibacterial activity. nih.govresearchgate.net Specifically, substitution with dichloro and methoxy (B1213986) groups on the aryl group has shown significant antibacterial activity, with halogens generally conferring higher activity than a methoxy group. nih.gov

Aryl vs. Alkyl substituents: N-aryl thiourea derivatives have demonstrated better antibacterial activity compared to those with alkyl substituents. nih.gov

Lipophilicity: Increasing the lipophilicity of thiourea derivatives, for example by adding C10 and C12 alkyl chains, can lead to better disruption of the bacterial membrane and thus improved antibacterial activity. nih.gov

Analgesic Activity

Derivatives of this compound have been investigated for their potential as pain-relieving agents, demonstrating notable effects in preclinical studies.

The analgesic potential of this compound derivatives has been evaluated using the acetic acid-induced writhing test in mice, a standard model for screening peripheral analgesic activity. In this test, a chemical irritant induces abdominal constrictions (writhes), and a reduction in the number of writhes indicates an analgesic effect.

Several studies have synthesized and tested analogs of 1-allyl-3-benzoylthiourea. For instance, the compound 1-allyl-3-(2-chlorobenzoyl)thiourea was found to exhibit better pain inhibition activity compared to the standard drug, diclofenac (B195802) sodium. researchgate.netinnovareacademics.in Similarly, another derivative, 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea , also demonstrated superior analgesic activity to diclofenac sodium in the writhing test. unair.ac.id Research on a series of four 1-allyl-3-benzoylthiourea analogs with different substituents on the benzoyl ring (H, 2-Cl, 3-Cl, and 4-Cl) revealed that three of the compounds had better pain inhibition than diclofenac sodium. researchgate.net These findings from animal models suggest that specific structural modifications to the this compound scaffold can lead to potent analgesic compounds. researchgate.netunair.ac.id

Analgesic Activity of 1-Allyl-3-benzoylthiourea Derivatives

| Compound | Animal Model | Test | Outcome |

|---|---|---|---|

| 1-allyl-3-(2-chlorobenzoyl)thiourea | Mice (Mus musculus) | Acetic acid-induced writhing test | Showed better pain inhibition activity compared to diclofenac sodium. researchgate.netinnovareacademics.in |

| 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea | Mice (Mus musculus) | Acetic acid-induced writhing test | Showed better pain inhibition activity compared to diclofenac sodium. unair.ac.id |

| 1-allyl-3-benzoylthiourea analogs | Mice (Mus musculus) | Acetic acid-induced writhing test | Three analogs showed better pain inhibition activity than diclofenac sodium. researchgate.net |

The mechanism underlying the analgesic effects of 1-allyl-3-benzoylthiourea derivatives is believed to involve the inhibition of the cyclooxygenase-2 (COX-2) enzyme. researchgate.net COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins, which are mediators of pain and inflammation. In silico docking studies have shown that these thiourea derivatives can interact effectively with the COX-2 receptor. unair.ac.idresearchgate.net For example, molecular docking predicted that 1-allyl-3-(4-tertiary-butylbenzoyl)thiourea has a strong binding affinity for the COX-2 receptor. unair.ac.id This theoretical prediction aligns with the experimental results from the writhing test, suggesting that the observed analgesic activity is a result of COX-2 inhibition. researchgate.net By blocking the COX-2 enzyme, these compounds can reduce prostaglandin (B15479496) production, thereby alleviating pain.

Anticancer Activity

The anticancer potential of this compound derivatives has been a subject of significant research, with studies exploring their cytotoxicity against various cancer cell lines and the molecular mechanisms driving these effects.

Derivatives of this compound have demonstrated significant inhibitory effects on the proliferation of various cancer cell lines in vitro. Studies have synthesized several 1-allyl-3-(substituted phenyl)thiourea derivatives and evaluated their anti-tumor activity. nih.govresearchgate.net Certain compounds exhibited significant inhibitory effects on the proliferation of the MCF-7 human breast cancer cell line. nih.govresearchgate.net

The cytotoxic effects are not limited to breast cancer cells. Other related thiourea derivatives have been tested against a panel of human cancer cell lines, including HeLa (cervical cancer). researchgate.netanalis.com.my For example, new N-allylthiourea derivatives were evaluated for their in vitro cytotoxicity against mouse Ehrlich Ascites Carcinoma (EAC) as well as human MCF-7 and HeLa cell lines. researchgate.net The results indicated that specific optically active thiourea derivatives were the most effective in these cytotoxicity studies. researchgate.net Furthermore, N-benzoyl-3-allylthiourea (BATU) showed higher cytotoxicity against the MCF-7/HER-2 cell line compared to the MCF-7 cell line, suggesting a targeted effect. researchgate.net

In Vitro Cytotoxicity of Thiourea Derivatives

| Compound/Derivative Series | Cell Line(s) | Key Findings |

|---|---|---|

| 1-allyl-3-(substituted phenyl)thiourea derivatives | MCF-7 | Certain derivatives showed significant inhibitory effects on cell proliferation. nih.govresearchgate.net |

| N-allylthiourea derivatives (optically active) | MCF-7, HeLa, EAC | Found to be the most effective among the tested compounds in preliminary MTT cytotoxicity studies. researchgate.net |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7, MCF-7/HER-2 | Exhibited greater cytotoxic effects on the HER-2 overexpressing MCF-7/HER-2 cell line. researchgate.net |

| Benzothiazole thiourea derivatives | MCF-7, HeLa, HT-29, K-562, Neuro-2a | Showed weak to moderate cytotoxic activity with IC50 values from 0.39 µM upwards. analis.com.my |

The structure-activity relationship (SAR) of thiourea derivatives reveals that the nature and position of substituents on the phenyl ring significantly modulate their anticancer activity. analis.com.my The cytotoxic potency is influenced by whether the substituents are electron-donating groups (EDG) or electron-withdrawing groups (EWG).

Studies have shown that introducing an electron-donating group, such as a tert-butyl group, at the para position of the phenyl ring can increase the compound's conjugation and cytotoxic potential. analis.com.my This modification was found to be significant for developing agents against breast cancer with HER-2 overexpression. analis.com.my Conversely, the presence of electron-withdrawing groups, like halogen atoms (e.g., fluorine, chlorine), on the phenyl ring can also lead to potent anticancer agents. analis.com.mymdpi.com For example, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a highly promising compound against colon cancer cell lines. biointerfaceresearch.com The introduction of bulky groups can also enhance antitumor activity in some cases. analis.com.my This indicates that the electronic properties and steric factors of the substituents are crucial determinants of the cytotoxic potency of this compound derivatives. analis.com.mybiointerfaceresearch.com

Research into the molecular mechanisms of this compound derivatives has uncovered several pathways through which they exert their anticancer effects. A key mechanism involves the inhibition of protein kinases that are crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). researchgate.net Derivatives of N-allylthiourea have been developed as potential inhibitors of these receptor tyrosine kinases. researchgate.net For instance, N-benzoyl-3-allylthiourea (BATU) was found to enhance its cytotoxicity against MCF-7/HER-2 cells by increasing HER-2 expression and inhibiting the activation of nuclear factor kappa B (NF-kB), a transcription factor involved in cell proliferation. researchgate.net

Another significant mechanism is the induction of apoptosis, or programmed cell death. mdpi.com Studies on related 3-(trifluoromethyl)phenylthiourea (B159877) derivatives showed that the most effective compounds were strong inducers of apoptosis in colon cancer cells. mdpi.com Additionally, these compounds have been observed to act as inhibitors of interleukin-6 (IL-6), a cytokine known to promote inflammation and cell proliferation in certain cancers. mdpi.com By reducing the secretion of IL-6, these thiourea derivatives can disrupt the tumor microenvironment and inhibit cancer growth. mdpi.com

Antidiabetic Activity: α-Glucosidase Inhibition

Derivatives of this compound have been a subject of investigation for their potential as antidiabetic agents, specifically through the inhibition of the α-glucosidase enzyme. This enzyme plays a crucial role in carbohydrate metabolism, and its inhibition can help manage postprandial hyperglycemia.

In Vitro Enzyme Inhibition Assays

The potential of thiourea derivatives as α-glucosidase inhibitors is evaluated through in vitro enzyme inhibition assays. rsc.orgarabjchem.org A common method involves using a 96-well microtiter plate where the inhibitory activity is measured against the α-glucosidase enzyme, often using p-nitrophenyl-α-D-glucopyranoside (PNPG) as the substrate. rsc.org The effectiveness of the synthesized compounds is typically compared against a standard α-glucosidase inhibitor, such as acarbose (B1664774). rsc.orgarabjchem.orgmdpi.comnih.gov

Several studies have synthesized and tested various thiourea derivatives, revealing a range of inhibitory potentials. For instance, a series of thiadiazole-based thiourea compounds were assessed, with all fifteen synthetic scaffolds showing moderate to good inhibition profiles against both α-amylase and α-glucosidase when compared to acarbose. arabjchem.org In one study, certain derivatives demonstrated significantly higher potency than the standard drug; IC₅₀ values for α-glucosidase inhibition ranged from 2.20 ± 0.10 µM to 37.60 ± 0.80 µM, compared to acarbose's IC₅₀ of 9.80 ± 0.20 µM. arabjchem.org

In another study focusing on derivatives based on 3-aminopyridin-2(1H)-ones, alkyl and phenyl thiourea derivatives exhibited notable antidiabetic activity, whereas their acetyl and benzoyl counterparts did not show inhibitory effects. mdpi.comnih.govsemanticscholar.org The most active compound, 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea, displayed an IC₅₀ value of 9.77 mM, which was more potent than the acarbose standard (IC₅₀ = 11.96 mM) in the same assay. mdpi.comnih.govsemanticscholar.orgresearchgate.net Another derivative, 1-(6-methyl-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridin-3-yl)-3-phenylthiourea, showed activity comparable to acarbose. mdpi.comnih.govsemanticscholar.org

Similarly, a series of benzimidazole-thioquinoline derivatives were all found to have promising inhibition against α-glucosidase, with IC₅₀ values ranging from 28.0 to 663.7 µM, compared to acarbose's IC₅₀ of 750.0 µM. nih.gov

| Compound Series | Most Active Compound Example | IC₅₀ Value | Standard (Acarbose) IC₅₀ Value | Source |

|---|---|---|---|---|

| Pyrazoline linked acyl thiourea | Compound 5b | 68.3 µM | 9.5 µM | rsc.org |

| Thiadiazole-based thiourea | Compound 15 | 2.20 ± 0.10 µM | 9.80 ± 0.20 µM | arabjchem.org |

| 3-Aminopyridin-2(1H)-one based | 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 9.77 mM | 11.96 mM | mdpi.comnih.govsemanticscholar.orgresearchgate.net |

| Benzimidazole-thioquinoline | Compound 6j (4-bromobenzyl substituent) | 28.0 ± 0.6 µM | 750.0 µM | nih.gov |

| 1,2,4-triazole-thiol derivatives | Compound 2b | 0.49 µM | 108.8 ± 12 µM | nih.gov |

Structure-Activity Correlations for α-Glucosidase Inhibitory Potency

The structure-activity relationship (SAR) studies for α-glucosidase inhibition by this compound derivatives reveal that the nature and position of substituents on the phenyl ring significantly influence potency.

Research on benzimidazole-thioquinoline derivatives showed that the unsubstituted benzyl (B1604629) derivative had a considerable inhibitory effect (IC₅₀ = 153.7 μM). nih.gov The introduction of halogen groups onto the benzyl ring generally improved activity. nih.gov For example, adding a fluorine atom at the meta or para position enhanced potency, and a 4-bromobenzyl substituent resulted in the most active compound in the series (IC₅₀ = 28.0 ± 0.6 µM). nih.gov This suggests that the electronic properties and steric bulk of the substituent are critical. In contrast, aliphatic substitutions on the same scaffold were found to be less favorable than aromatic ones. nih.gov

In studies of other thiourea derivatives, it was found that alkyl and phenyl thiourea derivatives demonstrate high antidiabetic activity, while their acetyl and benzoyl counterparts are inactive. mdpi.comnih.govsemanticscholar.orgresearchgate.net This highlights the importance of the specific N-substituents for bioactivity. For acyl thiourea derivatives targeting other enzymes, a clear trend was observed where the inhibitory effect of different para-substituents on the benzene (B151609) ring followed the sequence: -OCH₃ > -Cl > tert-butyl > -CH₃. rsc.org This indicates that electron-donating and moderately electron-withdrawing groups can enhance inhibitory potential.

General Principles of Structure-Activity Relationships within this compound Derivatives

The biological activities of this compound derivatives are governed by the interplay of their structural components, including the core thiourea moiety and the specific substituents attached.

Impact of Allyl and Phenyl Moieties on Biological Profiles

The allyl and phenyl groups attached to the nitrogen atoms of the thiourea core are fundamental to the biological activity of these compounds. The phenyl group, being an aryl substituent, often contributes to the compound's hydrophobic character and its ability to engage in π-π stacking interactions with biological targets like proteins and enzymes. biointerfaceresearch.com The planarity of the aryl substituent can facilitate intercalation or specific binding to target proteins. biointerfaceresearch.com Studies consistently show that N-aryl thiourea derivatives exhibit better biological activity, such as antibacterial effects, compared to those with only alkyl substituents. nih.gov

Role of Substituents and Electronic Properties on Potency and Selectivity

The potency and selectivity of this compound derivatives are heavily influenced by the electronic properties of substituents on the phenyl ring. A recurring theme in SAR studies is the enhanced biological activity associated with electron-withdrawing groups (EWGs). nih.govanalis.com.my

For instance, thiourea derivatives substituted with EWGs demonstrate good antibacterial activity. nih.gov The position of the substituent is also a key factor, with EWGs in the meta- and para-positions of the benzene ring often leading to increased antibacterial potency. nih.gov The addition of halogen atoms, which are strong EWGs, to the phenyl group has been shown to result in good antibacterial and anticancer activity. nih.govanalis.com.my One study concluded that an additional chlorine atom on the phenyl ring contributed to higher cytotoxic activity against human breast cancer cell lines. analis.com.my The presence of halogens often shows higher activity compared to a methoxy group, which is an electron-donating group (EDG). nih.gov

The electronic effects of these substituents can alter the physicochemical properties of the entire molecule. Introducing EWGs like a 4-nitrophenyl group can increase the acidity of the thiourea's N-H protons. biointerfaceresearch.com This enhances their ability to act as hydrogen bond donors, which can lead to stronger interactions with biological receptors and thus, greater biological activity. biointerfaceresearch.com The interplay between EDGs and EWGs on different parts of the molecule can also fine-tune activity; for example, the presence of a p-methoxy (EDG) on a benzoyl moiety and a p-fluoro (EWG) on a phenyl ring was found to enhance cytotoxic activity due to a combination of lipophilic, electronic, and steric properties. analis.com.my

Conclusions and Future Perspectives in 1 Allyl 3 Phenyl 2 Thiourea Research

Synthesis of Key Research Findings and Contributions to the Field

Research into 1-Allyl-3-phenyl-2-thiourea and its analogues has primarily highlighted their significant potential in medicinal chemistry and materials science. Thiourea (B124793) derivatives, as a class, are recognized for a wide array of biological activities, including antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govmdpi.com The presence of both an allyl group and a phenyl group in this compound provides a unique molecular scaffold that has been explored for various therapeutic applications.

Key contributions stem from the versatility of the thiourea backbone, which allows for extensive structural modifications to modulate biological activity. The synthesis of N-acyl thiourea derivatives, for instance, involves the condensation of an acid chloride with ammonium (B1175870) thiocyanate, followed by a reaction with an appropriate amine, offering a pathway to a diverse range of compounds. nih.govmdpi.com While specific studies on this compound are part of this broader research, the collective findings underscore the importance of the thiourea moiety as a pharmacophore.

In the realm of materials science, thiourea derivatives are valued as precursors for the synthesis of heterocyclic compounds and as ligands in coordination chemistry. nih.govconicet.gov.ar The sulfur and nitrogen atoms in the thiourea group act as effective coordination sites for metal ions, leading to the formation of stable metal complexes with potential catalytic and material applications. rsc.org

Identification of Unresolved Scientific Challenges and Knowledge Gaps

Despite the progress made, several scientific challenges and knowledge gaps remain in the research of this compound. A primary limitation is that many studies focus on the broader class of thiourea derivatives, with a relative scarcity of research dedicated exclusively to this specific compound. Consequently, a detailed understanding of its unique structure-activity relationships is not fully established.

A significant knowledge gap exists in the comprehensive elucidation of the mechanisms of action for its observed biological activities. While various effects have been reported for related compounds, the precise molecular targets and signaling pathways modulated by this compound are often not fully characterized. Furthermore, the long-term stability, and environmental fate of this compound and its derivatives are areas that require more in-depth investigation.

The exploration of this compound in advanced material applications is also in its nascent stages. There is a need for more systematic studies on its potential in the development of functional materials, such as sensors, catalysts, and corrosion inhibitors.

Proposed Future Research Directions and Emerging Trends

To address the existing gaps and to fully harness the potential of this compound, future research should be directed towards several key areas. These emerging trends promise to deepen our understanding and expand the applications of this versatile compound.

Exploration of Novel and Sustainable Synthetic Methodologies

Future synthetic efforts should focus on the development of more sustainable and efficient methods for the preparation of this compound and its derivatives. This includes the use of greener solvents, catalyst-free reactions, and microwave-assisted synthesis to reduce reaction times and environmental impact. rsc.org One-pot synthesis and multicomponent reactions are also promising strategies for generating libraries of derivatives for high-throughput screening.

| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times. | Increased yield and purity, reduced energy consumption. rsc.org |

| Catalyst-Free Reactions | Avoids the use of potentially toxic and expensive catalysts. | Simpler purification procedures, environmentally friendly. |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Time and resource-efficient, minimizes waste generation. |

Deeper Mechanistic Elucidation of Biological and Material Science Applications